

Physical and chemical properties of Asoprisnild3

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Asoprisnil-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Asoprisnil-d3**, a deuterated analog of the selective progesterone receptor modulator (SPRM) Asoprisnil. This document details its mechanism of action, relevant signaling pathways, and available experimental data to support its use in research and development.

Core Compound Overview: Asoprisnil

Asoprisnil is a synthetic, steroidal selective progesterone receptor modulator that exhibits a unique mixed profile of progesterone agonist and antagonist activities.[1][2] This tissue-selective action allows it to function as an antagonist in certain tissues, such as uterine fibroids, while having partial agonist effects in others.[2] This pharmacological profile has made it a compound of interest for gynecological therapies, particularly for conditions like uterine fibroids and endometriosis.[3] Clinical studies have shown that Asoprisnil can effectively reduce uterine and fibroid volume and control bleeding.[1][2]

Asoprisnil-d3: Properties and Data

Asoprisnil-d3 is a stable isotope-labeled version of Asoprisnil, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for



pharmacokinetic and metabolic studies, as it can be distinguished from its non-deuterated counterpart by mass spectrometry.

Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for **Asoprisnil-d3** and its parent compound, Asoprisnil.

Table 1: Physicochemical Data of Asoprisnil-d3

Property	Value
Molecular Formula	C28H32D3NO4
Molecular Weight	452.6 g/mol
Appearance	Solid (presumed)
Solubility	Soluble in DMSO (presumed)
Storage Conditions	Store at -20°C for long-term stability.

Table 2: Physicochemical Data of Asoprisnil

Property	Value
Molecular Formula	C ₂₈ H ₃₅ NO ₄
Molecular Weight	449.58 g/mol
CAS Number	199396-76-4
Appearance	White to off-white solid
Melting Point	118°C (with decomposition)
Solubility	Soluble in DMSO
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.



Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **Asoprisnil-d3** are not widely available in the public domain. However, based on standard laboratory practices for similar compounds, the following methodologies would be applicable.

Synthesis

The synthesis of Asoprisnil has been described in patent literature. The process involves a multi-step chemical synthesis starting from commercially available steroid precursors. The introduction of the deuterium label in **Asoprisnil-d3** would likely be achieved by using a deuterated reagent at a specific step in the synthetic route.

Purification

Purification of **Asoprisnil-d3** would typically be achieved using column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for determining the purity of **Asoprisnil-d3**. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with detection by UV spectrophotometry at approximately 230 nm.[4] The identity of the compound would be confirmed by mass spectrometry, which would show a molecular ion peak corresponding to the mass of the deuterated compound, and by Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterium substitution would lead to the absence of a specific proton signal compared to the spectrum of Asoprisnil.

Signaling Pathways and Mechanism of Action

Asoprisnil exerts its biological effects by modulating the progesterone receptor (PR), which in turn affects downstream signaling pathways involved in cell proliferation, apoptosis, and gene expression.

Progesterone Receptor Modulation and Gene Expression



Asoprisnil binds to the progesterone receptor and can act as either an agonist or an antagonist depending on the cellular context. This binding influences the recruitment of co-activators and co-repressors to the receptor complex, thereby modulating the transcription of target genes.[5] [6] For instance, in endometrial tissue, Asoprisnil has been shown to significantly upregulate or downregulate a number of genes, with a notable impact on the expression of Interleukin-15 (IL-15).[7]

Progesterone Receptor Co-activators Co-repressors DNA (Promoter Region) Modulated Gene Transcription

Asoprisnil's Modulation of Gene Expression

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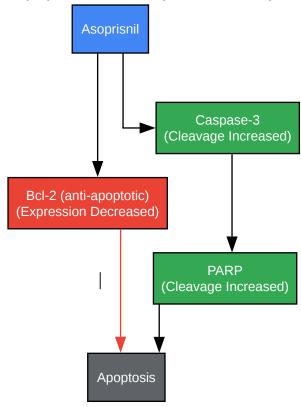
Caption: Asoprisnil modulates gene transcription via the progesterone receptor.

Induction of Apoptosis in Leiomyoma Cells

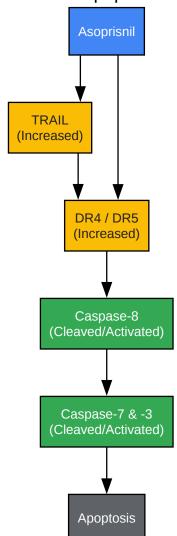
In uterine leiomyoma cells, Asoprisnil has been demonstrated to inhibit proliferation and induce apoptosis.[1][2][8][9] This is achieved, in part, by decreasing the expression of the antiapoptotic protein Bcl-2 and increasing the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[8][9][10] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[11][12][13]



Intrinsic Apoptosis Pathway Activated by Asoprisnil







TRAIL-Mediated Apoptosis Pathway

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